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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

generation and characterization of a Keratin 12 (KRT12) knockout mouse model. This model is

an invaluable tool for studying corneal biology, the pathogenesis of corneal dystrophies such as

Meesmann corneal dystrophy, and for the preclinical evaluation of novel therapeutic strategies.

Introduction
Keratin 12 (KRT12) is a type I intermediate filament protein that is specifically expressed in the

corneal epithelium.[1][2][3][4][5] In conjunction with its type II binding partner Keratin 3 (K3),

KRT12 forms the intermediate filament network that provides structural integrity and resilience

to the corneal epithelial cells.[2][5][6][7] Mutations in the KRT12 gene are known to cause

Meesmann corneal dystrophy, a hereditary eye disease characterized by fragile corneal

epithelium and the formation of intraepithelial microcysts.[2][3][7] The generation of a Krt12

knockout mouse model allows for in-depth investigation into the protein's function in

maintaining corneal health and serves as a crucial model for studying disease mechanisms

and testing potential therapies.
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Phenotype
Heterozygous
(Krt12+/-)

Homozygous
(Krt12-/-)

Wild-Type
(Krt12+/+)

General Health Normal Normal development Normal

Corneal Epithelium
No clinical

manifestations

Mild epithelial erosion,

fragile and easily

removed with gentle

rubbing

Intact and resilient

Histology (Cornea) Normal

Subtle abnormalities,

decreased number of

cell layers, cytolysis of

superficial cells

Normal cell layers and

morphology

Ultrastructure

(Cornea)
Normal

Decreased number of

keratin intermediate

filaments, which

appear as dense

bundles; superficial

cells devoid of

filaments

Fine filamentous

network of keratin

intermediate filaments

KRT12 Expression Reduced Absent Present

Experimental Protocols
Two primary methods for generating KRT12 knockout mice are presented: CRISPR/Cas9-

mediated gene editing and homologous recombination in embryonic stem (ES) cells.

Protocol 1: CRISPR/Cas9-Mediated Generation of KRT12
Knockout Mice
This protocol outlines the generation of Krt12 knockout mice by direct injection of

CRISPR/Cas9 reagents into zygotes. This method is known for its high efficiency and shorter

timeline compared to traditional methods.[8][9]

1. Design and Synthesis of sgRNA
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Select a target site in an early exon of the mouse Krt12 gene.

Use online design tools to identify sgRNAs with high on-target scores and low off-target

potential.

Synthesize the sgRNA in vitro using a commercially available kit.

2. Preparation of Injection Mix

Prepare a microinjection mix containing Cas9 mRNA or protein, the validated sgRNA, and

nuclease-free water.

A typical concentration is 100 ng/µL for Cas9 mRNA and 50 ng/µL for sgRNA.

3. Zygote Microinjection

Harvest zygotes from superovulated female mice.

Microinject the CRISPR/Cas9 mix into the cytoplasm or pronucleus of the fertilized eggs.[3]

[10]

Culture the injected zygotes to the two-cell or blastocyst stage.

4. Embryo Transfer

Surgically transfer the viable embryos into the oviducts of pseudopregnant recipient female

mice.

5. Genotyping and Founder Identification

After birth, obtain tail biopsies from the pups for genomic DNA extraction.

Use PCR and Sanger sequencing to identify founder mice carrying indel mutations in the

Krt12 gene.

T7 endonuclease I or surveyor nuclease assays can also be used for initial screening.[10]

[11]
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6. Breeding and Germline Transmission

Breed founder mice with wild-type mice to establish germline transmission of the knockout

allele.

Genotype the F1 generation to confirm the transmission of the mutation.

Protocol 2: Generation of KRT12 Knockout Mice via
Homologous Recombination in ES Cells
This traditional method involves targeting the Krt12 gene in mouse embryonic stem (ES) cells,

followed by the generation of chimeric mice.

1. Targeting Vector Construction

Design a targeting vector containing homology arms flanking the region of the Krt12 gene to

be deleted.

Insert a positive selection cassette (e.g., neomycin resistance gene) to replace the deleted

region. A negative selection marker (e.g., diphtheria toxin A) can be included outside the

homology arms to select against random integration.

2. ES Cell Culture and Transfection

Culture mouse ES cells on a feeder layer of mouse embryonic fibroblasts (MEFs).

Electroporate the targeting vector into the ES cells.

3. Selection of Homologous Recombinants

Select for ES cells that have incorporated the targeting vector using the positive selection

marker (e.g., G418 for neomycin resistance).

Use PCR and Southern blotting to screen for and confirm homologous recombination events.

[12]

4. Chimera Generation
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Inject the correctly targeted ES cells into blastocysts harvested from donor female mice.[2][4]

[13]

Transfer the injected blastocysts into the uteri of pseudopregnant female recipients.[2][13]

5. Germline Transmission

The resulting chimeric pups will have a coat color derived from both the ES cells and the

host blastocyst.

Breed high-percentage male chimeras with wild-type females to achieve germline

transmission of the targeted allele.[13][14]

Identify F1 offspring with the coat color of the ES cell line, indicating germline transmission.

6. Generation of Homozygous Knockout Mice

Intercross heterozygous F1 mice to produce homozygous KRT12 knockout mice.
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Caption: Role of KRT12 in Corneal Epithelial Cell Integrity.
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Experimental Workflow: CRISPR/Cas9 Method
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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